molecular formula C19H17N3O2S B2750668 2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-75-2

2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2750668
CAS No.: 536707-75-2
M. Wt: 351.42
InChI Key: XPEVKKCXRFDKRW-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimido[4,5-b]Indole Derivatives : Molina and Fresneda (1988) demonstrated the synthesis of pyrido[3,4-b]indole, pyrido[4,3-b]indole, and pyrimido[4,5-b]indole derivatives. Their study highlighted the iminophosphorane-mediated annelation of pyridine or pyrimidine rings into an indole ring, contributing to the diversity of indole derivatives with potential biological applications (Molina & Fresneda, 1988).

  • Reactions with Indole Analogs : Kurihara et al. (1980) explored the reactions of certain ethoxymethylene compounds with indole analogs, leading to the synthesis of trisubstituted pyrimido[1,2-a]indoles. This work contributes to understanding the chemical reactivity of indole derivatives and their potential applications in synthesizing complex molecules (Kurihara et al., 1980).

  • Crystal Structure Analysis : Shang et al. (2011) focused on the synthesis and crystal structure determination of a novel AHAS inhibitor, contributing to the structural knowledge of indole-based compounds. This study provides insights into the molecular design and optimization of indole derivatives for potential therapeutic applications (Shang et al., 2011).

Biological Applications

  • Alpha 1 Adrenoceptor Ligands : Russo et al. (1991) evaluated a series of 3-substituted pyrimido[5,4-b]indole-2,4-diones for their alpha 1 adrenoceptor affinity, identifying potent ligands that could serve as leads for developing therapeutic agents targeting the adrenergic system (Russo et al., 1991).

  • Antiviral Activity of Pyrimidines : Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, investigating their antiviral activity. This research contributes to the development of new antiretroviral compounds, highlighting the potential of pyrimidine derivatives in treating viral infections (Hocková et al., 2003).

  • FLAP Inhibitors for Asthma Treatment : Stock et al. (2011) described the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, showcasing the therapeutic potential of indole derivatives in treating asthma and other inflammatory diseases (Stock et al., 2011).

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-25-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)12-8-10-13(24-2)11-9-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVKKCXRFDKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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